molecular formula C19H25N3O2 B2494032 2-(4-ethoxyphenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone CAS No. 2034556-39-1

2-(4-ethoxyphenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone

Cat. No.: B2494032
CAS No.: 2034556-39-1
M. Wt: 327.428
InChI Key: OCQLRYBSMUAHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. This hybrid molecule incorporates distinct pharmacophoric motifs, including a 4-ethoxyphenyl group and a 1-methyl-1H-pyrazole moiety linked via a piperidine core. Such a structure is characteristic of scaffolds designed to interact with biological targets, particularly in the development of kinase inhibitors. Potential Research Applications and Value: Pyrazole derivatives are recognized as privileged structures in drug discovery due to their wide spectrum of biological activities. They are frequently investigated as core components in compounds with anticancer, anti-inflammatory, antimicrobial, and antiviral properties . The specific inclusion of a pyrazole ring linked to a piperidine and an ethoxyphenyl group suggests potential for this compound to be explored as an intermediate or lead molecule in the synthesis of potential therapeutic agents. Researchers may value this compound for developing new ligands for enzymes or receptors, given that similar pyrazole-based compounds have shown activity as inhibitors of key signaling pathways, such as EGFR and PI3K/AKT/mTOR, which are relevant in oncology research . Handling and Usage: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the material safety data sheet (MSDS) prior to handling and use appropriate personal protective equipment. The compound should be stored as recommended, typically in a sealed container under dry conditions at room temperature.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-3-24-17-8-6-15(7-9-17)13-19(23)22-11-4-5-16(14-22)18-10-12-21(2)20-18/h6-10,12,16H,3-5,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQLRYBSMUAHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

    Piperidine ring formation: The piperidine ring can be introduced via nucleophilic substitution or reductive amination.

    Coupling reactions: The final step often involves coupling the pyrazole and piperidine rings with the ethanone moiety, using reagents such as coupling agents or catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties. The presence of the pyrazole and piperidine rings is believed to contribute to their ability to inhibit tumor growth by modulating key signaling pathways involved in cancer progression. For instance, some derivatives have shown potential as inhibitors of specific kinases associated with cancer cell proliferation.

2. Neuropharmacological Effects
Research suggests that the compound may have neuropharmacological applications, particularly in the treatment of neurodegenerative diseases. The piperidine structure is known for its interaction with neurotransmitter receptors, which could lead to therapeutic effects in conditions such as Alzheimer's disease or schizophrenia .

3. Antimicrobial Properties
There is emerging evidence that compounds similar to 2-(4-ethoxyphenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone possess antimicrobial activity. Studies have shown that modifications in the chemical structure can enhance efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring through cyclization reactions and the introduction of the piperidine moiety via nucleophilic substitution or reductive amination. The final coupling step integrates these components into the ethanone framework .

The mechanism of action is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate these interactions fully and understand how they translate into therapeutic effects .

Case Studies

Case Study 1: Anticancer Research
In a study evaluating various derivatives of pyrazole-based compounds, one derivative of this compound demonstrated significant inhibition of cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Neuropharmacological Screening
Another research effort focused on the neuropharmacological effects of structurally related compounds found promising results in improving cognitive function in animal models of Alzheimer's disease. The study highlighted the importance of the piperidine moiety in mediating these effects through cholinergic pathways .

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to desired therapeutic effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Key Features:

  • Molecular Formula : Likely C₁₉H₂₃N₃O₂ (exact mass requires experimental validation).
  • Functional Groups : Ethoxyphenyl (electron-donating group), methylpyrazole (heterocyclic base), and piperidine (secondary amine ring).
  • Synthetic Pathway: While direct synthesis data are unavailable, analogous compounds (e.g., pyrazole-piperidine hybrids) are synthesized via cyclocondensation of enaminones with hydrazines or nucleophilic substitution reactions .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares the target compound with key analogs from the literature:

Compound Name Structure Molecular Formula Key Substituents Key Spectral Data Source
Target Compound Piperidine-linked 1-methylpyrazole and 4-ethoxyphenyl ethanone C₁₉H₂₃N₃O₂ (estimated) 4-Ethoxyphenyl, 1-methylpyrazole Not reported
(5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone Piperidine connected to pyrazole via ketone; ethoxyphenyl on pyrazole C₁₇H₂₀N₃O₂ Ethoxyphenyl (pyrazole C5), piperidine CAS 1093657-24-9; commercial availability noted
1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone Dihydropyrazole with thienyl and hydroxyphenyl groups C₂₁H₂₄N₄O₂S Thienyl, hydroxyphenyl, dihydropyrazole IR: 1710 cm⁻¹ (C=O); NMR: δ 6.20–7.5 (ArH)
2-(4-Chlorophenoxy)-1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}ethanone Piperazine-carbazole hybrid with chlorophenoxy C₂₉H₂₉ClN₄O₂ Chlorophenoxy, carbazole Molecular weight: 508.1 g/mol
1-(4-(4-[3-(Furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl)-3-nitrophenyl)ethanone Piperidine-furan-pyrazole hybrid with nitrophenyl C₂₁H₂₁N₅O₄ Nitrophenyl, furyl Not reported

Key Differences and Implications

Substituent Positioning: The target compound places the ethoxyphenyl group on the ethanone backbone, whereas analogs like HR294460 () position it on the pyrazole ring.

Heterocyclic Variations :

  • substitutes pyrazole with carbazole, a larger aromatic system, likely enhancing π-π stacking but increasing steric hindrance .
  • introduces a furan ring, which may improve metabolic stability compared to thiophene or phenyl groups .

Pharmacological Relevance: Piperidine-pyrazole hybrids (e.g., ) are reported as bromodomain inhibitors, suggesting the target compound could share similar epigenetic targets . Chlorophenoxy-carbazole derivatives () are associated with kinase inhibition, highlighting the role of substituents in target selectivity .

Biological Activity

2-(4-ethoxyphenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone is a synthetic compound with a complex structure that includes an ethanone backbone, a 4-ethoxyphenyl group, and a piperidine moiety linked to a pyrazole ring. This unique structural arrangement suggests potential for various biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The chemical formula for this compound is C19H25N3O2C_{19}H_{25}N_{3}O_{2} with a molecular weight of 325.43 g/mol. Its structural features can be summarized as follows:

Feature Description
IUPAC Name This compound
CAS Number 2034556-39-1
Molecular Formula C19H25N3O2C_{19}H_{25}N_{3}O_{2}
Molecular Weight 325.43 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring, piperidine ring formation, and coupling reactions to integrate these components into the ethanone structure. Common synthetic routes may include:

  • Formation of the Pyrazole Ring: Cyclization reactions from appropriate precursors.
  • Piperidine Ring Formation: Nucleophilic substitution or reductive amination.
  • Coupling Reactions: Using coupling agents or catalysts to combine the pyrazole and piperidine moieties with the ethanone structure.

Biological Activity

Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Activity: Pyrazole-containing compounds have been shown to inhibit the growth of various cancer cell types, such as lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers .
  • Antibacterial and Anti-inflammatory Effects: Similar compounds have also demonstrated antibacterial and anti-inflammatory properties .

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. For instance:

  • Kinase Inhibition: The compound may function as a kinase inhibitor, similar to other pyrazole derivatives that affect signaling pathways involved in cancer progression .

Case Studies

Several studies have explored the biological effects of pyrazole derivatives:

  • Anticancer Studies: A study on asymmetric MACs fused with 1-aryl-1H-pyrazole showed promising results in inhibiting cancer cell proliferation both in vitro and in vivo .
  • Comparative Analysis: The activity of structurally similar compounds was assessed to evaluate the unique contributions of the ethoxy group in enhancing biological efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound Name Structural Features Unique Characteristics
1-[4-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-onePyrazole and piperidine ringsDifferent alkyl substituents
4-(4-methyl-1H-pyrazol-1-yl)benzaldehydePyrazole and aromatic ringLacks piperidine structure
1-(4-(4-methyl-1H-pyrazol-1-yl)phenyl)propan-1-onePyrazole and phenyl groupsNo piperidine linkage

Q & A

Q. Critical conditions :

  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
  • Catalysts : Palladium-based catalysts improve coupling efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance intermediate stability .

Basic: Which analytical techniques are essential for characterizing intermediates and final products?

Answer:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of intermediates (e.g., confirming pyrazole ring formation via 1^1H and 13^13C shifts) .
  • High-Performance Liquid Chromatography (HPLC) : To monitor reaction progress and assess purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced: How can researchers optimize reaction conditions to address low yields in the cyclization step?

Answer:
Low yields often arise from incomplete cyclization or side reactions. Strategies include:

  • Catalyst screening : Test alternative catalysts (e.g., CuI vs. Pd/C) to improve regioselectivity .
  • Solvent optimization : Replace DMF with THF to reduce steric hindrance during ring closure .
  • Temperature gradients : Use gradual heating (40°C → 80°C) to stabilize intermediates .
  • In-line monitoring : Employ HPLC to identify bottlenecks in real-time .

Advanced: How to resolve discrepancies between computational predictions and experimental bioactivity data?

Answer:
Contradictions may stem from:

Purity issues : Impurities (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC before testing .

Solvation effects : Computational models often neglect solvent interactions. Re-run simulations with explicit solvent parameters (e.g., water, DMSO) .

Conformational flexibility : Perform molecular dynamics simulations to account for piperidine ring flexibility in binding assays .

Advanced: What strategies validate the compound’s stability under long-term storage for pharmacological studies?

Answer:

  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS .
  • Light sensitivity assays : Expose to UV light (254 nm) to detect photo-degradation .
  • Cryopreservation : Store at -80°C under inert gas (N2_2) to inhibit oxidative decomposition .

Advanced: How to design experiments to evaluate substituent effects on pharmacokinetic properties?

Answer:

Structural modifications : Synthesize analogs with varied substituents (e.g., replacing ethoxy with methoxy or halogens) .

In vitro assays :

  • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption .
  • Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS .

In silico modeling : Apply QSAR models to predict logP and CYP450 interactions .

Advanced: How can crystallography aid in understanding structure-activity relationships (SAR)?

Answer:

  • Single-crystal X-ray diffraction : Resolve 3D conformation to identify key interactions (e.g., hydrogen bonds between the pyrazole and target proteins) .
  • Torsion angle analysis : Compare dihedral angles of active vs. inactive analogs to optimize steric fit .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.